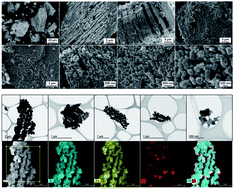Chemical synthesis of unique intermetallic TiFe nanostructures originating from the morphology of oxide precursors†
Nanoscale Advances Pub Date: 2021-07-13 DOI: 10.1039/D1NA00251A
Abstract
In this study, intermetallic TiFe nanostructures were chemically prepared from Ti–Fe oxide precursors using a CaH2 reducing agent in molten LiCl at as low as 600 °C. The used precursor was spherical oxide nanoparticles or commercial FeTiO3 bulk powder. After the reduction treatment, the former precursor was changed to an aggregation of TiFe nanoparticles with a particle size of 44–46 nm. Surprisingly, the latter precursor was reduced to a layered morphology composed of TiFe nanoparticles with a particle size of 47–65 nm. An intermetallic compound with a unique layered morphology was found for the first time, and the layered morphology could have originated from the morphology of the FeTiO3 precursor in which the Fe2+ and Ti4+ ions occupied alternating layers perpendicular to the trigonal c-axis. The precursor originated morphology was enabled by the proposed low reduction temperature method, and the environment-friendliness of the proposed method was finally evaluated using life-cycle assessment (LCA).

Recommended Literature
- [1] Structure–property relationship of naphthalene based donor–π–acceptor organic dyes for dye-sensitized solar cells: remarkable improvement of open-circuit photovoltage†
- [2] A naked-eye colorimetric sensor based on chalcone for the sequential recognition of copper(ii) and sulfide ions in semi-aqueous solution: spectroscopic and theoretical approaches†
- [3] Equipment news
- [4] Inside front cover
- [5] Discrimination of enantiomers of amides with two stereogenic centers enabled by chiral bisthiourea derivatives using 1H NMR spectroscopy†
- [6] Integrated smart electrochromic windows for energy saving and storage applications†
- [7] A chip-to-world connector with a built-in reservoir for simple small-volume sample injection†
- [8] Contents list
- [9] Constraint-induced structural deformation of planarized triphenylboranes in the excited state†
- [10] Towards decarbonization of shipping: direct emissions & life cycle impacts from a biofuel trial aboard an ocean-going dry bulk vessel†










